
Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)- is a complex organic compound with potential applications in various fields. This compound is characterized by its unique structural features, including the presence of a trifluoropropyl group and a dimethylethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)- typically involves multi-step organic reactions. The starting materials often include butanedioic acid derivatives and appropriate reagents to introduce the propenyl and trifluoropropyl groups. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoropropyl and propenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity. The trifluoropropyl group is known to influence the biological properties of molecules, making this compound of interest in drug discovery.
Medicine
In medicine, this compound or its derivatives may be investigated for therapeutic applications. The presence of the trifluoropropyl group can enhance the pharmacokinetic properties of drugs, such as their stability and bioavailability.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets and pathways. The trifluoropropyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The propenyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Butanedioic acid derivatives with different ester groups.
- Compounds with trifluoropropyl groups but different core structures.
- Propenyl-substituted organic molecules.
Uniqueness
The uniqueness of Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)- lies in its combination of functional groups, which impart distinct chemical and biological properties. The trifluoropropyl group, in particular, is known for its ability to enhance the stability and activity of compounds, making this molecule valuable in various applications.
Propiedades
Fórmula molecular |
C14H21F3O4 |
|---|---|
Peso molecular |
310.31 g/mol |
Nombre IUPAC |
(2S,3R)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylhexanoic acid |
InChI |
InChI=1S/C14H21F3O4/c1-5-6-9(11(18)19)10(7-8-14(15,16)17)12(20)21-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,18,19)/t9-,10+/m0/s1 |
Clave InChI |
DGSCRKSUXWSSLX-VHSXEESVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CCC(F)(F)F)[C@H](CC=C)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)C(CCC(F)(F)F)C(CC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B15061238.png)
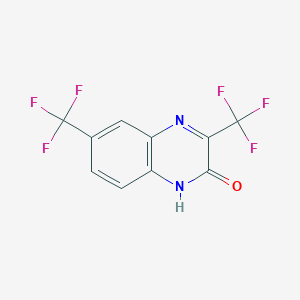
![6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061249.png)
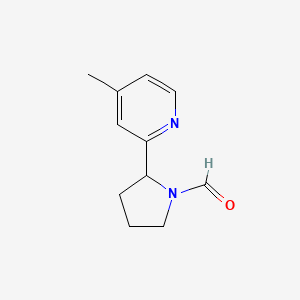
![[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B15061258.png)
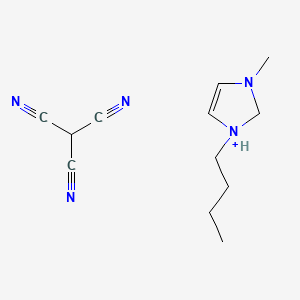
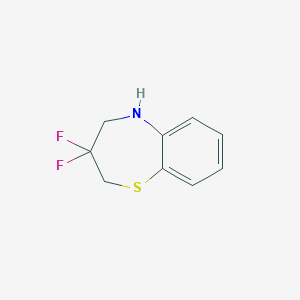
![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)
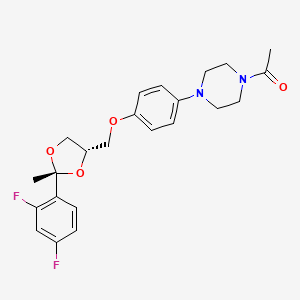
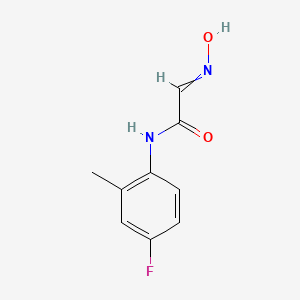
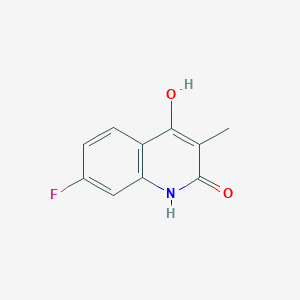
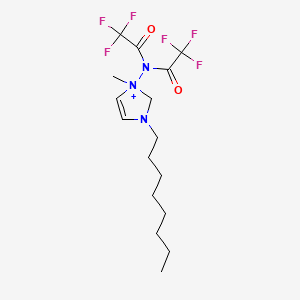
![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B15061342.png)
